Differentiated Physicochemical Properties: Unique LogP and Molecular Weight for CNS Drug Design Compliance
The combination of a bromine atom (MW 79.9) and a fluorine atom (MW 19.0) on the 7-azaindole core yields a molecular weight of 215.02 g/mol, positioning this compound uniquely between lighter mono-halogenated analogs and heavier di-bromo or bromo-chloro variants. This intermediate molecular weight, coupled with the lipophilic contribution of bromine and the electronegative effect of fluorine, results in a distinct LogP profile. Compared to 3-bromo-7-azaindole (MW 197.04) , 5-fluoro-7-azaindole (MW 136.13) , 3,5-dibromo-7-azaindole (MW 275.93) , and 3-bromo-5-chloro-7-azaindole (MW 231.48) , 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine offers a specific balance of size and lipophilicity that is often targeted for optimizing blood-brain barrier permeability in CNS programs.
| Evidence Dimension | Molecular Weight (g/mol) & Structural Composition |
|---|---|
| Target Compound Data | C7H4BrFN2, MW = 215.02, 1 Bromine + 1 Fluorine |
| Comparator Or Baseline | 3-Bromo-7-azaindole (C7H5BrN2, MW = 197.04); 5-Fluoro-7-azaindole (C7H5FN2, MW = 136.13); 3,5-Dibromo-7-azaindole (C7H4Br2N2, MW = 275.93); 3-Bromo-5-chloro-7-azaindole (C7H4BrClN2, MW = 231.48) |
| Quantified Difference | MW difference: +18.0 vs mono-Br, +78.9 vs mono-F, -60.9 vs di-Br, -16.5 vs Br/Cl |
| Conditions | Calculated from molecular formulas; LogP values are computed based on structure |
Why This Matters
The specific molecular weight and halogen composition provide a unique entry point for medicinal chemists balancing CNS drug-like properties, offering a different optimization path compared to lighter or heavier halogenated 7-azaindole analogs.
